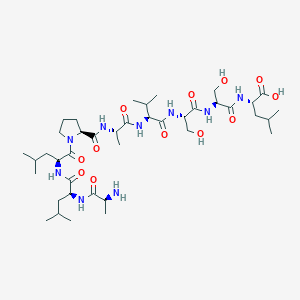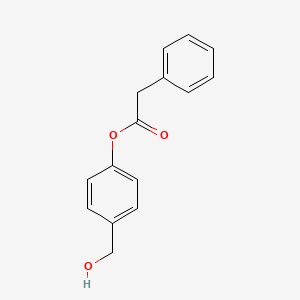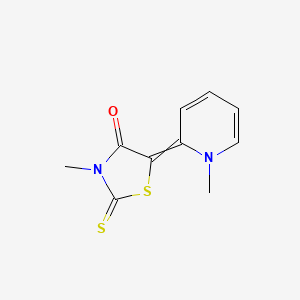
4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- is a heterocyclic compound that has garnered interest due to its diverse biological activities This compound is characterized by a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- typically involves the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with cellular signaling pathways, leading to the modulation of gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone, 3-methyl-2-thioxo-: Lacks the pyridinylidene group, resulting in different chemical reactivity and biological activity.
4-Thiazolidinone, 5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo-: Similar structure but with variations in the substitution pattern, leading to different properties.
Uniqueness
The presence of both the thiazolidinone ring and the pyridinylidene group in 4-Thiazolidinone, 3-methyl-5-(1-methyl-2(1H)-pyridinylidene)-2-thioxo- makes it unique
Properties
CAS No. |
293325-54-9 |
|---|---|
Molecular Formula |
C10H10N2OS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpyridin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c1-11-6-4-3-5-7(11)8-9(13)12(2)10(14)15-8/h3-6H,1-2H3 |
InChI Key |
XSOHIENOYXUXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=CC1=C2C(=O)N(C(=S)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
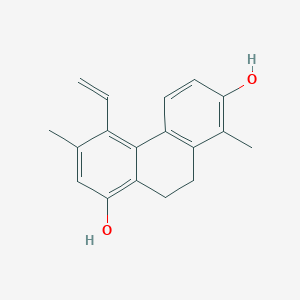
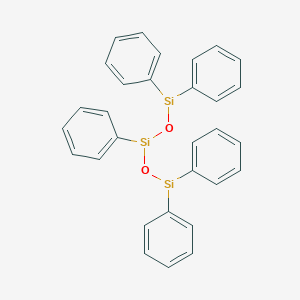

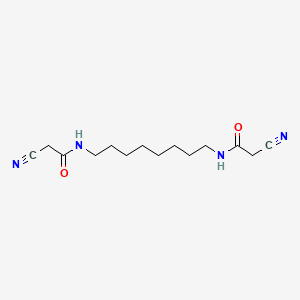
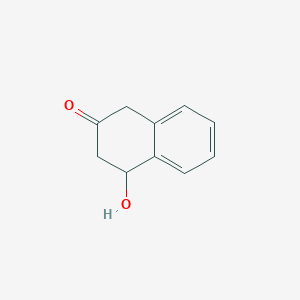

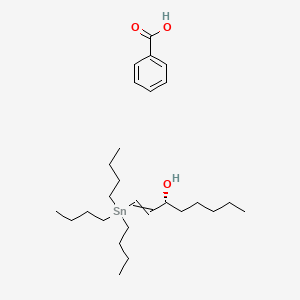
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
